REACTION_CXSMILES
|
[C:1]([O:7][CH3:8])(=[O:6])[CH2:2][C:3]([CH3:5])=[O:4].[CH:9](=O)[CH2:10][CH2:11][CH2:12][CH2:13][CH3:14].N1CCCCC1.[H][H]>[Pd]>[CH2:9]([CH:2]([C:3]([CH3:5])=[O:4])[C:1]([O:7][CH3:8])=[O:6])[CH2:10][CH2:11][CH2:12][CH2:13][CH3:14]
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Name
|
|
Quantity
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193.5 g
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Type
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reactant
|
Smiles
|
C(CC(=O)C)(=O)OC
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Name
|
|
Quantity
|
151.8 g
|
Type
|
reactant
|
Smiles
|
C(CCCCC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
N1CCCCC1
|
Control Type
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UNSPECIFIED
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Setpoint
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90 °C
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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After the end of the hydrogenation and filtering off the Pd/C catalyst
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Type
|
CONCENTRATION
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Details
|
the two-phase mixture was concentrated at a pressure of 15 mbar
|
Type
|
CUSTOM
|
Details
|
a temperature of 70° C
|
Type
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ADDITION
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Details
|
Methyl acetoacetate (3.14 g) and sodium methoxide (1.46 g of a 5.4 molar solution) were then added
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Type
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DISTILLATION
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Details
|
The crude product was then distilled in a high vacuum (3 to 4 mbar) in a thin-layer evaporator
|
Name
|
|
Type
|
|
Smiles
|
C(CCCCC)C(C(=O)OC)C(=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |